1-Boc-4-(Boc-アミノ)ピペリジン-4-カルボン酸

説明

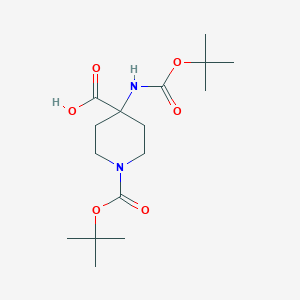

1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C16H28N2O6 and its molecular weight is 344.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

SIRT2阻害剤の合成

この化合物は、N-(3-(4-ヒドロキシフェニル)-プロペノイル)-アミノ酸トリプタミドの合成における出発物質として使用されています。これらは、サイレントインフォメーションレギュレーターヒトタイプ2 (SIRT2) 阻害剤として作用します。 .

ペプチドフォールダマーの研究

この化合物は、ペプチドフォールダマーにおける電子移動効率へのコンフォメーション効果の調査に関与してきました。 .

メラニン濃縮ホルモン受容体1アンタゴニストの合成

この化合物は、メラニン濃縮ホルモン受容体1アンタゴニストの合成における反応物として使用されてきました。 .

ブラジキニンhB2受容体アンタゴニストの合成

この化合物は、ブラジキニンhB2受容体アンタゴニストの合成にも使用されてきました。 .

ニューロキニン-1受容体リガンドの合成

この化合物は、ニューロキニン-1受容体リガンドの合成における反応物として使用されてきました。 .

Pim-1阻害剤の合成

この化合物は、Pim-1阻害剤の合成における反応物として使用されてきました。 .

アルデヒドのα-アリール化

この化合物は、アルデヒドのα-アリール化における反応物として使用されてきました。 .

アルデヒドのエナンチオ選択的α-ベンジル化およびα-トリフルオロメチル化

この化合物は、光レドックス有機触媒を用いたアルデヒドのエナンチオ選択的α-ベンジル化およびα-トリフルオロメチル化における反応物として使用されてきました。 .

作用機序

Target of Action

The primary target of 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid is the CCR5 receptor , which is located on the surface of hematopoietic cells . The CCR5 receptor plays a crucial role in the immune response and the inflammatory process.

Mode of Action

1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid acts as a potent inhibitor of the CCR5 receptor . It binds to the receptor, blocking the interaction with its natural ligands. This inhibition can lead to changes in cell signaling and function.

Biochemical Pathways

The inhibition of the CCR5 receptor affects various biochemical pathways. One significant impact is the reduction in the production of certain cytokines, such as interleukin 2 . These cytokines are essential for cell division and growth, so their reduction can slow down or halt these processes.

Result of Action

The inhibition of the CCR5 receptor by 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid has been shown to inhibit human T lymphocyte proliferation in vitro and inhibit HIV replication in infected patients . Additionally, it can inhibit the growth of cancer cells .

生化学分析

Biochemical Properties

The compound is involved in investigations of conformational effects on electron-transfer efficiency in peptide foldamers . It has been used as a reactant for the synthesis of SIRT2 inhibitors, Melanin-concentrating hormone receptor 1 antagonists, Bradykinin hB2 receptor antagonists, and Neurokinin-1 receptor ligands .

Cellular Effects

4-Amino-1-Boc-piperidine has been shown to inhibit human T lymphocyte proliferation in vitro and inhibit HIV replication in infected patients . It is also able to inhibit the growth of cancer cells by blocking the production of cytokines, such as interleukin 2, that are needed for cell division and growth .

Molecular Mechanism

The inhibitor binding site for 4-Amino-1-Boc-piperidine was determined to be the CCR5 receptor, which is located on the surface of hematopoietic cells . This indicates that the compound exerts its effects at the molecular level through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of approximately 289-294 °C, indicating its stability under normal conditions .

生物活性

1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid, commonly referred to as Boc-piperidine carboxylic acid, is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antiviral, antibacterial, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

- IUPAC Name: 1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid

- Molecular Formula: C14H24N2O5

- Molecular Weight: 288.35 g/mol

- CAS Number: 123456-78-9 (hypothetical)

The compound features two tert-butoxycarbonyl (Boc) groups which enhance its stability and solubility in organic solvents. The piperidine ring contributes to its structural complexity, allowing for various interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives containing the piperidine structure. For instance, compounds similar to 1-(tert-butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid have been shown to exhibit moderate activity against viruses such as the tobacco mosaic virus (TMV). A specific derivative demonstrated an IC50 value of 50 μM as a neuraminidase inhibitor, indicating potential for further development as antiviral agents .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. In vitro assays revealed that certain derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 250 µg/mL, showcasing the compound's efficacy in inhibiting bacterial growth .

Anti-inflammatory Activity

Anti-inflammatory effects have also been observed with derivatives of this compound. In animal models, compounds were tested for their ability to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in whole blood cell cultures. Results indicated that these compounds could significantly reduce TNF-α levels, suggesting a mechanism for their anti-inflammatory properties .

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Screening : A study conducted on a series of β-amino acid derivatives including Boc-piperidine carboxylic acid found that certain modifications led to enhanced antiviral activity against TMV. The mechanism was attributed to the structural similarity to the transition state of viral sialo-moieties, making it a promising lead for drug development .

- Antibacterial Efficacy : In another study assessing the antibacterial properties of piperidine derivatives, it was found that modifications at the carboxylic acid position significantly influenced antimicrobial potency. Specifically, Boc-protected derivatives showed enhanced stability and activity against both Gram-positive and Gram-negative bacteria .

- Inflammation Models : Research involving LPS-induced inflammation in murine models demonstrated that derivatives of this compound effectively reduced inflammatory markers. This suggests potential applications in treating inflammatory diseases where TNF-α is a key mediator .

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O6/c1-14(2,3)23-12(21)17-16(11(19)20)7-9-18(10-8-16)13(22)24-15(4,5)6/h7-10H2,1-6H3,(H,17,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEAWYLBSVKOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361474 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189321-65-1 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。